(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride
Description
(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride is a synthetic organic compound that features a pyrrolidine ring, a chlorophenyl group, and a phenylmethanone moiety
Properties
IUPAC Name |
(4-chlorophenyl)-(4-pyrrolidin-3-yloxyphenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2.ClH/c18-14-5-1-12(2-6-14)17(20)13-3-7-15(8-4-13)21-16-9-10-19-11-16;/h1-8,16,19H,9-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHKRWGIYXTTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Attachment of the Chlorophenyl Group:
Formation of the Phenylmethanone Moiety: The phenylmethanone group is introduced through Friedel-Crafts acylation reactions, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)[4-(2-pyrrolidinyloxy)phenyl]-methanone hydrochloride
- (4-Chlorophenyl)[4-(4-pyrrolidinyloxy)phenyl]-methanone hydrochloride
- (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone hydrochloride
Uniqueness
(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride, also known by its chemical formula C17H17ClNO2·HCl, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which include a chlorophenyl group and a pyrrolidinyloxy moiety that contribute to its pharmacological properties.
- Molecular Formula : C17H17ClNO2·HCl
- Molecular Weight : 338.23 g/mol
- CAS Number : 104689-75-0
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of the chlorophenyl and pyrrolidinyloxy groups enhances its affinity for these targets, leading to significant pharmacological effects.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated that derivatives similar to this compound showed promising results in inhibiting the proliferation of leukemia cell lines such as K562 and HL60, with IC50 values indicating substantial potency (IC50 values ranging from 3.5 μM to 15 μM) .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor , particularly against tyrosinase (TYR), an enzyme involved in melanin biosynthesis. Inhibitory assays revealed that related compounds effectively inhibited TYR activity, suggesting a potential application in treating hyperpigmentation disorders .
Antimicrobial Activity
Preliminary studies have also assessed the antimicrobial properties of this compound. It demonstrated moderate to strong activity against various bacterial strains, indicating its potential as an antibacterial agent .
Study 1: Cytotoxicity Profile
A detailed investigation into the cytotoxicity of this compound was conducted using MTT assays on multiple cancer cell lines. The results indicated that the compound not only inhibited cancer cell growth but also exhibited low toxicity towards normal peripheral blood mononuclear cells (PBMNC), highlighting its selectivity .
| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| K562 | 3.5 | 4.5 |
| HL60 | 15 | 5.5 |
| U937 | >20 | 8.0 |
Study 2: Enzyme Interaction
In another study focusing on enzyme inhibition, various derivatives were synthesized and tested against TYR. The most active derivatives showed significant inhibition with IC50 values lower than those of standard inhibitors, supporting the hypothesis that modifications in the molecular structure enhance biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution or coupling reaction. For example, reacting 4-(3-pyrrolidinyloxy)phenylboronic acid with 4-chlorobenzoyl chloride in the presence of a palladium catalyst under inert conditions (e.g., nitrogen atmosphere) . Optimization may include adjusting solvent polarity (e.g., THF vs. DCM), temperature (room temperature to 80°C), and catalyst loading (e.g., 1-5 mol% Pd(PPh₃)₄). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/EtOAc gradient) is critical to achieve >95% purity .
Q. How should researchers validate the structural identity of this compound?
- Methodological Answer : Use a combination of:
- NMR : Compare ¹H/¹³C NMR peaks with reference spectra. Key signals include aromatic protons (δ 7.2–7.8 ppm), pyrrolidinyl protons (δ 2.5–3.5 ppm), and the methanone carbonyl (δ ~190 ppm) .
- HPLC-MS : Confirm molecular weight via ESI-MS (expected [M+H]⁺ = ~385 m/z) and assess purity using reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA, retention time ~8–10 min) .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content within ±0.4% .
Q. What are the critical impurities to monitor during synthesis, and how can they be quantified?
- Methodological Answer : Common impurities include:
- Unreacted intermediates : 4-Chlorobenzoyl chloride (retention time ~0.34) and 4-(3-pyrrolidinyloxy)phenol (retention time ~0.50) .
- Byproducts : Chlorinated derivatives formed under excessive heating.
Quantify using HPLC with UV detection (λ = 254 nm) and a calibrated impurity reference standard (e.g., USP guidelines for relative retention times) .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved pharmacological activity?
- Methodological Answer :
- Perform docking studies using the compound’s crystal structure (if available) or homology models of target proteins (e.g., serotonin receptors, SARS-CoV-2 main protease) .
- Analyze QSAR : Correlate substituent effects (e.g., electron-withdrawing Cl, pyrrolidinyl oxygen) with bioactivity using descriptors like logP, polar surface area, and H-bond donors .
- Validate predictions with in vitro assays (e.g., IC₅₀ determination in enzyme inhibition studies) .
Q. What experimental strategies resolve discrepancies in bioactivity data across studies?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., cell line, incubation time, solvent controls).
- Use orthogonal assays : Compare results from radioligand binding (e.g., ³H-labeled ligands) vs. functional assays (e.g., cAMP accumulation) to confirm target engagement .
- Conduct metabolic stability tests to rule out false negatives due to rapid degradation in certain media .
Q. How can researchers optimize the compound’s pharmacokinetic profile for CNS penetration?
- Methodological Answer :
- Modify logD : Introduce fluorine substituents to balance lipophilicity (target logD ~2–3) .
- Assess P-gp efflux : Perform MDCK-MDR1 assays to identify P-glycoprotein substrates. If efflux ratio >3, consider structural tweaks (e.g., reducing H-bond donors) .
- Validate brain-to-plasma ratio in rodent models using LC-MS/MS quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
